3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Overview
Description
3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H3BrF5NO. This compound is part of the pyridine family, characterized by a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine and a suitable catalyst to achieve bromination, followed by reactions with difluoromethoxy and trifluoromethyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)pyridine: Very similar structure with slight variations in the positioning of functional groups.
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: Contains a methoxy group instead of difluoromethoxy.
Uniqueness
3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both difluoromethoxy and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5NO/c8-4-1-3(7(11,12)13)2-14-5(4)15-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZCZDREZIYWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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